molecular formula C5H12ClNO B1399120 N,3-Dimethyloxetan-3-amine hydrochloride CAS No. 1365969-62-5

N,3-Dimethyloxetan-3-amine hydrochloride

Cat. No.: B1399120
CAS No.: 1365969-62-5
M. Wt: 137.61 g/mol
InChI Key: QLVZWKZJRUXJQF-UHFFFAOYSA-N
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Description

N,3-Dimethyloxetan-3-amine hydrochloride is a chemical compound with the molecular formula C_6H_12ClNO. It is a derivative of oxetane, a four-membered cyclic ether, with an amine group and a hydrochloride salt attached. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3,3-dimethyloxetane as the starting material.

  • Amination Reaction: The oxetane ring is subjected to amination using ammonia or an amine derivative under specific conditions, such as elevated temperature and pressure.

  • Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale amination reactors and efficient separation techniques to isolate the desired product. The process is optimized for high yield and purity, ensuring the compound meets industry standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: Nucleophiles such as halides and alkyl groups are used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Various oxetane derivatives and carboxylic acids.

  • Reduction Products: Primary amines and secondary amines.

  • Substitution Products: Halogenated oxetanes and alkylated derivatives.

Scientific Research Applications

N,3-Dimethyloxetan-3-amine hydrochloride is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,3-Dimethyloxetan-3-amine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved are determined by the context of the research and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Oxetane Derivatives: Other oxetane-based compounds with different substituents.

  • Amine Hydrochlorides: Other amine hydrochlorides with varying alkyl groups.

Uniqueness: N,3-Dimethyloxetan-3-amine hydrochloride is unique due to its four-membered ring structure, which imparts distinct reactivity compared to larger cyclic ethers. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research.

Properties

IUPAC Name

N,3-dimethyloxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(6-2)3-7-4-5;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVZWKZJRUXJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365969-62-5
Record name N,3-dimethyloxetan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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